Uprosertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Uprosertib's Effect on Cancer Cells

Studies have shown that Uprosertib can have various effects on cancer cells, including:

- Cell cycle arrest: Uprosertib can halt the uncontrolled cell division characteristic of cancer by arresting the cell cycle at specific checkpoints [].

- Reduced cell survival: Uprosertib may promote apoptosis, a form of programmed cell death, in cancer cells [].

- Decreased angiogenesis: Uprosertib might inhibit the formation of new blood vessels that tumors require for growth and spread [].

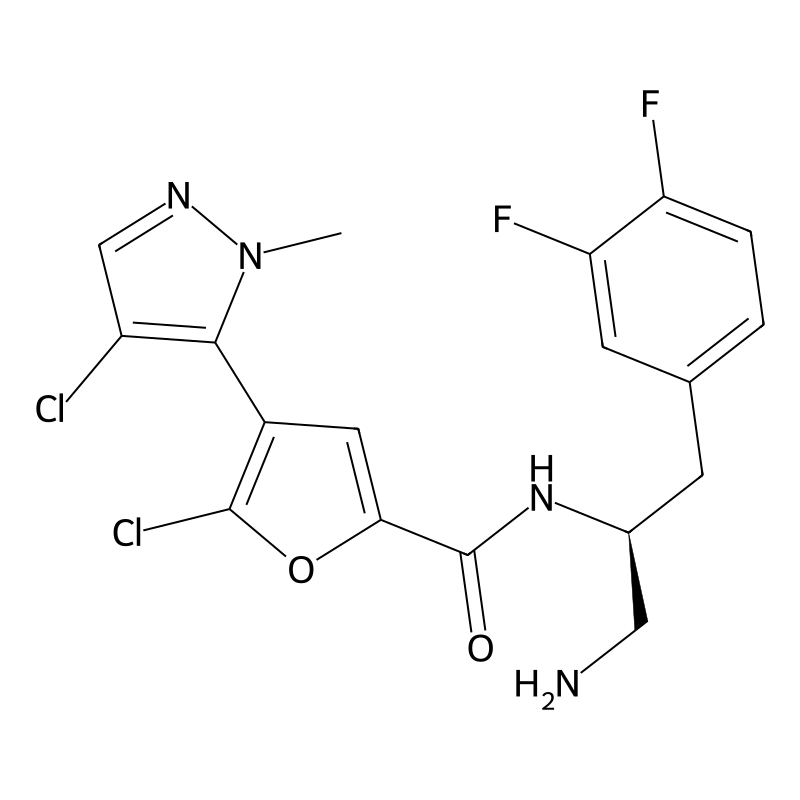

Uprosertib is a small molecule compound primarily recognized for its role as a pan-Akt inhibitor. The chemical formula for uprosertib is C₁₈H₁₆Cl₂F₂N₄O₂, and its IUPAC name is N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide . Uprosertib has gained attention in clinical trials targeting various cancers, including melanoma and solid tumors, due to its potential to inhibit the Akt signaling pathway, which is crucial for cellular processes such as metabolism, proliferation, and survival .

Uprosertib acts by inhibiting the Akt signaling pathway. In normal cellular function, Akt is activated by phosphorylation. Once activated, Akt phosphorylates various downstream proteins involved in cell survival, proliferation, and metabolism [].

Uprosertib binds competitively to the ATP-binding pocket of Akt, preventing ATP from binding and subsequent activation of Akt. This leads to the inhibition of Akt signaling and its downstream effects, potentially leading to cell death in cancer cells that rely heavily on Akt for survival [].

Uprosertib's mechanism of action involves the inhibition of the Akt kinase pathway. It acts by binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation. This inhibition can lead to reduced cell survival and increased apoptosis in cancer cells . Studies have shown that uprosertib can induce a dose-dependent increase in caspase-3/7 activity, indicating its potential to promote apoptosis in cancerous cell lines .

Uprosertib exhibits significant biological activity against various cancer types by disrupting the Akt signaling pathway. In preclinical studies, it has demonstrated efficacy in reducing tumor growth and enhancing the effectiveness of other therapeutic agents . Additionally, it has been shown to interact with lactic acid levels in tumor microenvironments, which can influence its apoptotic effects . The compound has also been linked to immune modulation through upregulation of certain immune markers .

The synthesis of uprosertib involves several steps that typically include:

- Formation of the Furan Ring: The furan moiety is synthesized from suitable precursors through cyclization reactions.

- Chlorination: Chlorine atoms are introduced at specific positions on the aromatic rings via electrophilic aromatic substitution.

- Formation of the Pyrazole Ring: This involves condensation reactions that yield the pyrazole structure integral to uprosertib.

- Final Coupling: The final compound is formed by coupling various intermediates to construct the complete structure.

The detailed synthetic pathway is often proprietary and may vary among different research groups or pharmaceutical companies .

Uprosertib is primarily investigated for its applications in oncology. Its ability to inhibit Akt makes it a candidate for treating:

- Melanoma

- Solid tumors

- Cervical cancer

- HER2/Neu negative cancers

Additionally, ongoing research explores its potential use in combination therapies to enhance the efficacy of existing treatments .

Uprosertib has been studied for its interactions with various biological molecules and pathways. Key findings include:

- Interaction with Lactic Acid: Research indicates that lactic acid can modulate the apoptotic effects of uprosertib, suggesting a complex interaction in tumor microenvironments .

- Effect on Immune Response: Uprosertib may enhance immune responses by influencing cytokine production and T-cell activation .

- Drug Interactions: As a potent inhibitor of the Akt pathway, uprosertib may interact with other drugs targeting similar pathways or metabolic processes, necessitating careful consideration during combination therapies .

Several compounds exhibit structural and functional similarities to uprosertib, particularly those targeting the Akt signaling pathway. Below are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| GSK690693 | C₁₈H₁₈ClF₃N₄O₂ | Selective for Akt1 and Akt2; used in preclinical studies. |

| MK-2206 | C₁₇H₁₅F₂N₃O | Allosteric inhibitor of Akt; differs in binding site mechanism. |

| Perifosine | C₂₃H₂₃N₃O | Targets multiple signaling pathways beyond Akt; used in clinical trials. |

Uprosertib is unique due to its broad inhibitory action across all three isoforms of Akt (Akt1, Akt2, and Akt3), making it a versatile candidate for cancer therapy compared to other more selective inhibitors .

The synthesis of Uprosertib represents a sophisticated example of modern pharmaceutical synthetic chemistry, involving multiple strategic transformations to construct the complex furan-pyrazole carboxamide architecture. The compound's systematic name, N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide, reflects its intricate molecular structure that requires careful synthetic planning [1] [2].

The primary synthetic approach utilized by pharmaceutical manufacturers begins with readily available furan derivatives and employs a convergent strategy that allows for efficient construction of the target molecule [3]. The key strategic disconnection involves the formation of the amide bond between the functionalized furan carboxylic acid and the chiral aminopropyl side chain, which preserves the stereochemical integrity essential for the compound's biological activity [2].

Multiple synthetic routes have been explored during the development process, with the optimized pathway demonstrating superior efficiency and scalability compared to earlier methodologies. The synthesis typically proceeds through an eight-step sequence that includes borylation, cross-coupling, selective chlorination, hydrolysis, and final amide coupling reactions [3]. Each step has been optimized to maximize yield while minimizing the formation of regioisomeric impurities and other undesired byproducts.

The synthetic methodology incorporates several modern synthetic transformations, including palladium-catalyzed cross-coupling reactions, selective halogenation protocols, and stereoselective amide bond formation. These methodologies have been carefully validated to ensure reproducibility and scalability from laboratory to production scale manufacturing [2] [3].

Key Intermediates and Precursors

The synthesis of Uprosertib relies on several critical intermediates and precursors, each requiring careful preparation and characterization to ensure the overall success of the synthetic route. The primary starting materials include methyl 4-bromo-2-furancarboxylate and 1-methyl-1H-pyrazole derivatives, which serve as the foundation for constructing the heterocyclic core of the molecule [3].

A pivotal intermediate in the synthesis is methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-furancarboxylate, which is prepared through palladium-catalyzed cross-coupling reactions. This intermediate incorporates both the furan and pyrazole heterocyclic systems that are essential structural features of the final compound [3]. The preparation of this intermediate requires careful control of reaction conditions to ensure high regioselectivity and avoid the formation of undesired constitutional isomers.

The chiral aminopropyl side chain component, (S)-2-amino-3-(3,4-difluorophenyl)propylamine, represents another critical precursor that must be prepared with high enantiomeric purity. This component is typically introduced through a phthalimide-protected intermediate that undergoes selective deprotection to reveal the primary amine functionality required for the final amide coupling reaction [3].

The chlorinated pyrazole intermediate, methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylate, is prepared through selective chlorination using N-chlorosuccinimide under carefully controlled conditions. This transformation requires precise temperature control and appropriate solvent selection to achieve the desired selectivity and yield [3].

Suzuki-Miyaura Coupling in Uprosertib Synthesis

The Suzuki-Miyaura cross-coupling reaction plays a central role in the construction of Uprosertib's molecular framework, specifically in the formation of the carbon-carbon bond linking the pyrazole and furan heterocyclic systems. This palladium-catalyzed transformation represents one of the most critical steps in the synthetic sequence and requires careful optimization to achieve satisfactory yields and selectivity [4] [3].

The Suzuki-Miyaura coupling employs 1-methyl-1H-pyrazole-5-boronic acid as the nucleophilic coupling partner and methyl 4-bromo-2-furancarboxylate as the electrophilic component. The reaction typically utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst system, with potassium carbonate serving as the base in a biphasic solvent system consisting of dimethoxyethane and water at elevated temperatures around 90°C [3].

The success of this coupling reaction depends on several critical factors, including the choice of palladium catalyst, base selection, solvent system composition, and reaction temperature. Optimization studies have demonstrated that the use of appropriate ligand systems and careful control of water content in the biphasic system significantly enhance both the reaction rate and overall yield [4]. The reaction typically requires 1-4 hours for complete conversion, as monitored by thin-layer chromatography and liquid chromatography-mass spectrometry analysis.

Phase transfer catalysts have been explored as additives to enhance the efficiency of the Suzuki-Miyaura coupling, particularly in biphasic reaction systems. Research has demonstrated that certain quaternary ammonium salts can provide significant rate enhancements by facilitating the transmetalation process and improving the solubility of ionic intermediates in the organic phase [4]. These findings have important implications for the optimization of large-scale synthetic processes.

Alternative Synthetic Approaches

Several alternative synthetic approaches have been investigated during the development of Uprosertib, each offering distinct advantages and challenges compared to the primary synthetic route. One alternative strategy involves the early introduction of the chiral aminopropyl side chain through nucleophilic substitution reactions, followed by subsequent construction of the heterocyclic core systems [2].

Another approach utilizes different cross-coupling methodologies, including Stille coupling and Negishi coupling reactions, as alternatives to the Suzuki-Miyaura protocol. While these methods can provide comparable yields in certain cases, they typically require more stringent reaction conditions and involve the use of organometallic reagents that present additional handling and safety considerations [5].

The exploration of alternative chlorination methods has also been pursued, including the use of different chlorinating agents such as N-chlorosuccinimide derivatives and alternative activation protocols. These studies have provided valuable insights into the reactivity patterns of the pyrazole-furan system and have contributed to the optimization of the overall synthetic strategy [3].

Continuous flow chemistry approaches have been evaluated as potential alternatives to traditional batch processing methods. These methodologies offer advantages in terms of reaction control, heat management, and process intensification, which can be particularly beneficial for reactions involving sensitive intermediates or those requiring precise temperature control [6]. However, the implementation of flow chemistry requires significant investment in specialized equipment and process development.

Process Chemistry and Scale-up Considerations

The successful scale-up of Uprosertib synthesis from laboratory to production scale requires careful consideration of numerous process chemistry factors that become increasingly important as batch sizes increase. Heat transfer considerations are particularly critical for exothermic reactions, including the palladium-catalyzed cross-coupling steps and certain chlorination reactions [7] [8].

Mixing efficiency represents another crucial factor that must be addressed during scale-up, as inadequate mixing can lead to reduced reaction rates, decreased selectivity, and increased formation of byproducts. The design of appropriate mixing systems and the optimization of agitation rates are essential for maintaining reaction performance at larger scales [7] [8].

Solvent selection and recovery strategies become increasingly important considerations for large-scale production, both from economic and environmental perspectives. The development of efficient solvent recovery and recycling protocols can significantly reduce manufacturing costs and minimize environmental impact [8]. The choice of solvents must also consider safety factors, including flammability, toxicity, and environmental regulations.

The implementation of appropriate analytical monitoring and quality control systems is essential for successful scale-up operations. Real-time monitoring techniques, including online high-performance liquid chromatography and process analytical technology systems, enable continuous assessment of reaction progress and product quality [8]. These systems facilitate rapid identification and correction of process deviations before they significantly impact product quality or yield.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Pachl F, Plattner P, Ruprecht B, Médard G, Sewald N, Kuster B. Characterization of a chemical affinity probe targeting Akt kinases. J Proteome Res. 2013 Aug 2;12(8):3792-800. doi: 10.1021/pr400455j. Epub 2013 Jul 3. PubMed PMID: 23795919.

3: Pal SK, Reckamp K, Yu H, Figlin RA. Akt inhibitors in clinical development for the treatment of cancer. Expert Opin Investig Drugs. 2010 Nov;19(11):1355-66. doi: 10.1517/13543784.2010.520701. Epub 2010 Sep 16. Review. PubMed PMID: 20846000; PubMed Central PMCID: PMC3244346.